![molecular formula C15H16O3 B1449331 Benzyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1447942-35-9](/img/structure/B1449331.png)

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

説明

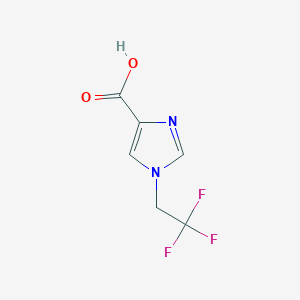

“Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C15H16O3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been documented in the literature . For instance, the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate involved the stepwise construction of the cyclobutane ring from 1,3-dibromopropane . The nitrile intermediate was reduced with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is characterized by a spiro[3.3]heptane core, which is a seven-membered ring with two adjacent quaternary carbon atoms .科学的研究の応用

Regioselective Cycloaddition : Molchanov and Tran (2013) discuss the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This process results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of two diastereoisomers (Molchanov & Tran, 2013).

Synthesis Routes : Meyers et al. (2009) describe two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound and its intermediates are useful for further selective derivation, providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Amino Acid Synthesis : Radchenko, Grygorenko, and Komarov (2010) synthesized two novel amino acids, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Enantioselective Synthesis : O'Dowd et al. (2022) achieved the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction. This process enabled access to both enantiomers with high enantiomeric excess (ee) and facilitated the conversion to ester alcohol, amino acid, and amino alcohol building blocks (O'Dowd et al., 2022).

Bicyclic Synthesis : Mollet, D’hooghe, and Kimpe (2012) demonstrated a method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative for preparing compounds significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

特性

IUPAC Name |

benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTBEJJGKUTHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)